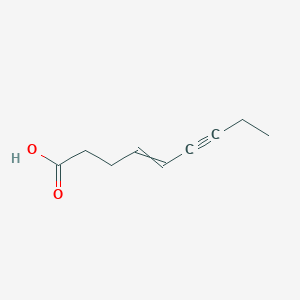
Non-4-en-6-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-4-en-6-ynoic acid is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure. This unique combination of unsaturated bonds makes it a versatile compound in organic synthesis and various industrial applications. The compound’s reactivity is largely influenced by the presence of these functional groups, which can participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of non-4-en-6-ynoic acid typically involves the use of alkynylation reactions. One common method is the coupling of an alkyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can effectively produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes. Additionally, the reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Non-4-en-6-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Non-4-en-6-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Mecanismo De Acción
The mechanism by which non-4-en-6-ynoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. The presence of both alkene and alkyne groups allows it to interact with a wide range of molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions, thereby influencing metabolic pathways .
Comparación Con Compuestos Similares
Non-4-en-6-ynoic acid can be compared with other similar compounds, such as:
Propiolic acid: Another acetylenic carboxylic acid with similar reactivity but lacking the alkene group.
Tariric acid: An acetylenic fatty acid found in certain plant oils, which also exhibits unique reactivity due to the presence of an alkyne group.
Uniqueness: The combination of both alkene and alkyne groups in this compound makes it particularly versatile and reactive, distinguishing it from other compounds that contain only one type of unsaturated bond .
Propiedades
Número CAS |
88663-52-9 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
non-4-en-6-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2,7-8H2,1H3,(H,10,11) |
Clave InChI |
PJNNEEAKHMAMNA-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
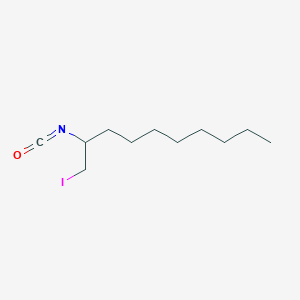
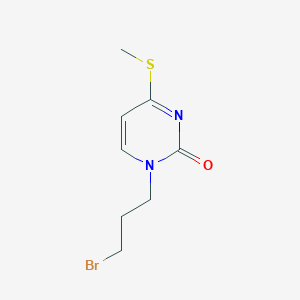
![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
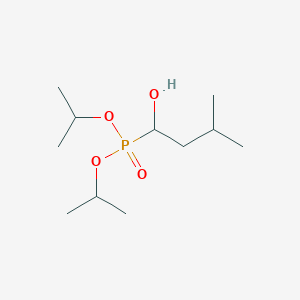
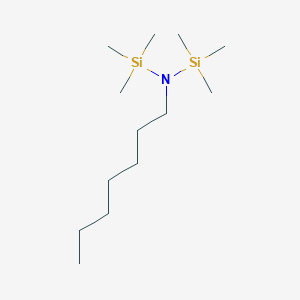
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)
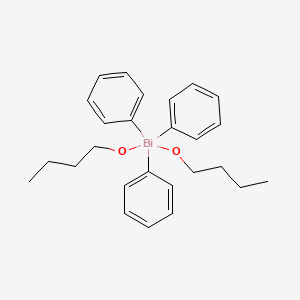
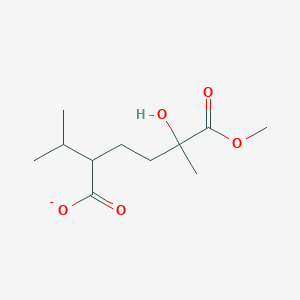
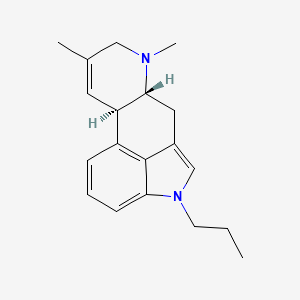
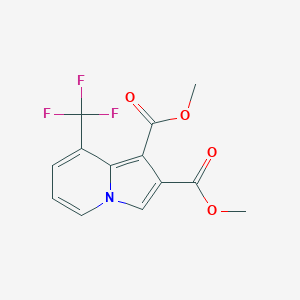
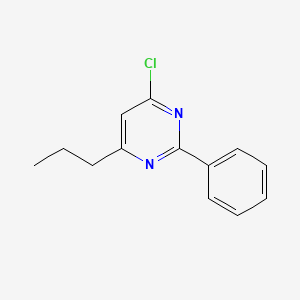
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
